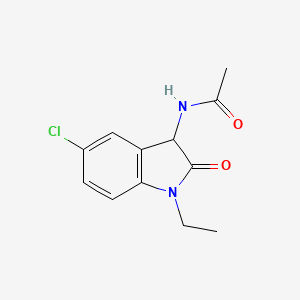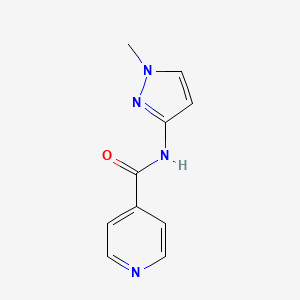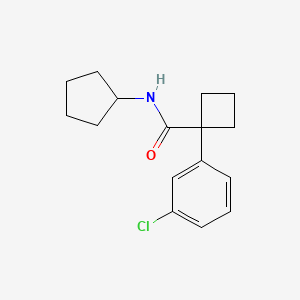![molecular formula C15H16N4O B7538461 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s by a team of chemists at GlaxoSmithKline, and since then, it has been the subject of numerous scientific studies.
作用机制
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves its ability to inhibit N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. This inhibition leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in a variety of cellular processes, including neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to promote neuronal survival, enhance synaptic plasticity, and reduce neuroinflammation. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide is its potency as a N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide inhibitor. It has been shown to be effective at very low concentrations, making it a useful tool for studying the role of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide in various cellular processes. However, one of the limitations of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are required to ensure that the compound is used safely in laboratory experiments.
未来方向
There are many potential future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have potential applications in the treatment of mood disorders, such as depression and bipolar disorder. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide involves several steps, including the reaction of 1-methylpyrazole with 2-bromoacetophenone, followed by the reaction of the resulting product with N-methylindole-2-carboxylic acid. The final product is then purified using various chromatography techniques.
科学研究应用
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It is a potent inhibitor of glycogen synthase kinase-3 (N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide), an enzyme that plays a key role in a variety of cellular processes, including neuronal development, neuroinflammation, and synaptic plasticity.
属性
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(9-11-8-16-19(2)10-11)15(20)14-7-12-5-3-4-6-13(12)17-14/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYIZXRFDYTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

